molecular formula C13H21N5 B8459049 2-(Piperazin-1-yl)-3-(piperidin-1-yl)pyrazine

2-(Piperazin-1-yl)-3-(piperidin-1-yl)pyrazine

Cat. No. B8459049
M. Wt: 247.34 g/mol
InChI Key: PPHAJCDXIAOEJG-UHFFFAOYSA-N
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Patent
US07910588B2

Procedure details

Add trifluoroacetic acid (1.00 mL, 13.24 mmol, 10 eq) to a solution of 3′-piperidin-1-yl-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester (0.46 g, 1.32 mmol, 1 eq) in DCM (10 mL) then stir the mixture at room temperature for 4 hr. Concentrate the reaction mixture, then dissolve in methanol and load on to a 10 g SCX-2 ion exchange cartridge (pre-washed with methanol). Wash with one column volume of methanol then elute with one column volume of 3.5 M ammonia in methanol. Concentrate to give 3′-piperidin-1-yl-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl (0.317 g, 0.97%). MS (m/z): 248.2 (M+1).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
3′-piperidin-1-yl-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]2[C:26]([N:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)=[N:25][CH:24]=[CH:23][N:22]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[N:27]1([C:26]2[C:21]([N:18]3[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]3)=[N:22][CH:23]=[CH:24][N:25]=2)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
3′-piperidin-1-yl-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester
Quantity
0.46 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=CN=C1N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stir the mixture at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in methanol
WASH
Type
WASH
Details
load on to a 10 g SCX-2 ion exchange cartridge (pre-washed with methanol)
WASH
Type
WASH
Details
Wash with one column volume of methanol
WASH
Type
WASH
Details
then elute with one column volume of 3.5 M ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCCC1)C=1C(=NC=CN1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.317 g
YIELD: PERCENTYIELD 0.97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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